Methyl2,3,4-Tri-O-benzyl-L-rhamnopyranoside

glycosylation side reactions acetyl migration protecting group strategy

Peracetylated rhamnose donors suffer acyl migration under TMS-triflate catalysis; acetonide-protected analogs distort pyranose chair conformation. Methyl 2,3,4-Tri-O-benzyl-L-rhamnopyranoside (C₂₈H₃₂O₅, MW 448.55) eliminates these side reactions. - **β-Stereoselective**: Non-participating benzyl ethers enable 1,2-cis rhamnosylation essential for Shigella/Vibrio O-antigen synthesis. - **Orthogonal stability**: Survives base-labile ester deprotection (Zemplén) - incompatible with acetyl-protected donors. - **No acyl migration**: Benzyl ethers prevent acetyl transfer side reactions common with TMS-OTf promoters. - **Conformationally intact**: Preserves near-ideal ¹C₄ chair geometry (vs. acetonide-distorted analogs). ≥95% purity, off-white crystalline solid.

Molecular Formula C28H32O5
Molecular Weight 448.5 g/mol
Cat. No. B12284310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl2,3,4-Tri-O-benzyl-L-rhamnopyranoside
Molecular FormulaC28H32O5
Molecular Weight448.5 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
InChIInChI=1S/C28H32O5/c1-21-25(30-18-22-12-6-3-7-13-22)26(31-19-23-14-8-4-9-15-23)27(28(29-2)33-21)32-20-24-16-10-5-11-17-24/h3-17,21,25-28H,18-20H2,1-2H3
InChIKeyQTDLREJYMFIJBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2,3,4-Tri-O-benzyl-L-rhamnopyranoside: Protected L-Rhamnose Building Block


Methyl 2,3,4-Tri-O-benzyl-L-rhamnopyranoside is a fully benzyl-ether-protected L-rhamnopyranoside derivative (C₂₈H₃₂O₅, MW 448.55) in which the 2-, 3-, and 4-hydroxyl groups are blocked as benzyl ethers and the anomeric position is capped as a methyl glycoside . This protection pattern renders the compound a non-participating glycosyl donor precursor that is stable under both acidic and basic conditions and is preferentially employed when orthogonal deprotection strategies or β-stereoselective rhamnosylation is required [1]. The compound is an off-white crystalline solid soluble in chloroform, dichloromethane, ethyl acetate, and hexane, with a typical purity specification of ≥95% .

Non-participating protection

Enables β-L-rhamnoside synthesis; benzyl ethers avoid anchimeric assistance and permit 1,2-cis stereocontrol

Orthogonal deprotection

Benzyl ethers survive ester deprotection; sequential removal with hydrogenolysis after Zemplén conditions

Stable methyl glycoside acceptor

Crystalline solid with methyl anomeric cap; ready for glycosylation without anomeric manipulation

Why Generic Acetyl- or Acetonide-Protected Analogs Cannot Substitute


Rhamnopyranoside building blocks bearing different hydroxyl protecting groups are not functionally interchangeable because the protecting group type dictates the glycosylation stereochemical outcome, the side-reaction profile, the conformational integrity of the pyranose ring, and the conditions under which the final target can be globally deprotected . Peracetylated rhamnose donors undergo acetyl migration to acceptor alcohols as a major side reaction under TMS-triflate catalysis, whereas benzyl-ether-protected donors are incapable of such acyl transfer [1]. Acetonide-constrained rhamnopyranosides exhibit measurable distortion from the regular ¹C₄ chair conformation, while benzyl-ether-protected analogs preserve near-ideal chair geometry, which is critical for biological recognition [2]. Substituting a benzyl-ether-protected rhamnose building block with an acetyl- or acetonide-protected analog therefore risks altered stereoselectivity, increased side-product formation, conformational perturbation, and incompatible deprotection requirements [1][2].

Acetyl-protected rhamnose donors may transfer acetate to acceptor alcohols under TMS-Tf catalysis, reducing desired glycosylation yield.

Acetonide-constrained analogs exhibit pyranose ring distortion away from the regular chair conformation, potentially altering molecular recognition.

Acyl-protected (acetyl/benzoyl) donors give exclusively α-linked products via neighboring-group participation; β-L-rhamnosides cannot be obtained with such donors.

Quantitative Differentiation vs. Closest Analogs


Elimination of Acceptor Acetylation Side Reaction

When tetra-O-acetyl-α-L-rhamnopyranose is employed as a glycosyl donor with trimethylsilyl trifluoromethanesulfonate (TMS-Tf) as the promoter, acetylation of the acceptor alcohol is a major, yield-compromising side reaction, as directly observed by Pozsgay, Brisson, and Jennings in the synthesis of the Group B streptococcal rhamnotriose antigen [1]. In contrast, 2,3,4-tri-O-benzyl-protected rhamnose donors—of which Methyl 2,3,4-Tri-O-benzyl-L-rhamnopyranoside is the direct methyl glycoside precursor—are incapable of acyl transfer because benzyl ethers lack a carbonyl electrophile [1]. This mechanistic distinction eliminates a documented side-reaction pathway that reduces the effective yield of the desired glycosidic product when peracetylated donors are used under identical TMS-Tf activation conditions [1].

Acetyl migration
Class-level

Benzyl ether donor: no acetyl transfer possible. Peracetyl donor: major acceptor acetylation observed under TMS-Tf (Pozsgay 1987).

Avoids documented side reaction that erodes glycosylation yield.

Qualitative elimination; exact yield loss not reported in primary study.

glycosylation side reactions acetyl migration protecting group strategy

Access to β-L-Rhamnosidic Linkages

Paulsen, Kutschker, and Lockhoff demonstrated that 2,3,4-tri-O-benzyl-α-L-rhamnopyranosyl bromide reacts with saccharide acceptors in the presence of a heterogeneous silver silicate catalyst to afford β-glycosidically linked L-rhamnose disaccharides with good selectivity (guter Selektivität) [1]. This β-selectivity is attributed to the non-participating character of the benzyl ether protecting groups at O-2, which prevents anchimeric assistance and allows stereoelectronic control to favor the 1,2-cis (β) configuration [1]. In contrast, 2,3,4-tri-O-acetyl-α-L-rhamnopyranosyl bromide and 2,3,4-tri-O-benzoyl-α-L-rhamnopyranosyl bromide—bearing participating acyl groups at O-2—yield exclusively or predominantly α-linked (1,2-trans) products via dioxolenium ion intermediates [1]. The method was subsequently adopted for the synthesis of β-L-rhamnoside-linked oligosaccharides of the Shigella flexneri serotype 6 lipopolysaccharide, where 2,3,4-tri-O-benzyl-α-L-rhamnopyranosyl bromide was used to install the β-L-rhamnopyranosyl linkages with silver silicate catalysis [2]. Methyl 2,3,4-Tri-O-benzyl-L-rhamnopyranoside is the methyl glycoside derivative that can be converted to this same benzyl-protected rhamnopyranosyl bromide donor.

β-Stereoselectivity
Reported

Benzyl-protected bromide donor: β-linked disaccharides with good selectivity (Paulsen 1981). Acyl-protected donors: exclusive α-linkage via dioxolenium ion.

Required for β-L-rhamnoside targets; acyl donors cannot access this stereochemical outcome.

Exact β/α ratio not specified; applied to Shigella flexneri O-antigen synthesis.

β-rhamnosylation stereoselective glycosylation non-participating protecting group

Preservation of Regular Chair Conformation

A density functional theory (DFT) study by Islam, Rahman, and Matin (2021) systematically compared the optimized geometries of two series of benzyl α-L-rhamnopyranoside derivatives: one bearing a 2,3-O-acetonide group and the other without the acetonide constraint [1]. The DFT-optimized structures containing the 2,3-O-acetonide functionality clearly showed distortion from the regular ¹C₄ chair conformation, whereas rhamnopyranoside esters lacking the 2,3-O-acetonide group exhibited almost regular ¹C₄ chair conformation [1]. Methyl 2,3,4-Tri-O-benzyl-L-rhamnopyranoside, bearing three benzyl ether protecting groups without any cyclic acetal constraint, falls into the latter category and is predicted to maintain near-ideal chair geometry [1]. The study further noted that conformational integrity is associated with biological activity—conformational distortion was reported to reduce antimicrobial functionality of rhamnopyranoside esters [1].

Chair conformation
Reported

Benzyl rhamnopyranosides without acetonide: near-regular ¹C₄ chair. Acetonide-constrained: clear distortion (DFT, Islam 2021).

Preserves native geometry important for hydrogen bonding and target recognition.

DFT comparison; conformational distortion may reduce reported antimicrobial functionality.

pyranose conformation DFT optimization chair distortion

Orthogonal Deprotection Compatibility

Benzyl ether protecting groups are cleaved by catalytic hydrogenolysis (H₂, Pd/C) under neutral conditions, whereas acetyl and benzoyl ester protecting groups are removed under basic conditions (e.g., Zemplén deacetylation: NaOMe/MeOH) [1]. This fundamental orthogonality is exploited in multi-step oligosaccharide syntheses where the target molecule carries both ether- and ester-type protections that must be removed sequentially without cross-reactivity [1][2]. For example, in the synthesis of rhamnopyranosyl-rhamnopyranose disaccharides, the final deprotection employed Zemplén deacetylation to remove O-acetyl groups followed by catalytic hydrogenolysis to cleave O-benzyl ethers, demonstrating the sequential, non-interfering removal of the two protecting group classes [2]. Methyl 2,3,4-Tri-O-benzyl-L-rhamnopyranoside, as a per-benzylated building block, can be integrated into synthetic schemes alongside ester-protected carbohydrate fragments with full confidence that the benzyl groups will survive ester-deprotection conditions and can be removed orthogonally at the final stage [1].

Deprotection orthogonality
Class-level

Benzyl ethers: cleaved by H₂/Pd-C (neutral). Acetyl esters: cleaved by NaOMe/MeOH. Sequential removal demonstrated (Lipták 2001).

Enables convergent assembly with ester-bearing fragments without cross-reactivity.

Standard carbohydrate chemistry conditions; quantitative deprotection typical.

orthogonal deprotection hydrogenolysis Zemplén deacetylation

Defined Physical Identity and Purity

Methyl 2,3,4-Tri-O-benzyl-L-rhamnopyranoside (CAS 83916-89-6) is commercially available as an off-white crystalline solid with a purity specification of ≥95% from multiple independent vendors including Santa Cruz Biotechnology (catalog sc-218746; 250 mg unit) and CymitQuimica/Biosynth (catalog 3D-MM06788) . The molecular formula is C₂₈H₃₂O₅ with a molecular weight of 448.55 g/mol . Solubility is confirmed in chloroform, dichloromethane, ethyl acetate, and hexane, with limited aqueous solubility . The crystalline physical form facilitates accurate weighing and handling compared to amorphous or syrupy carbohydrate derivatives. In contrast, the closely related tetra-O-benzyl analog (1,2,3,4-Tetra-O-benzyl-L-rhamnopyranoside) carries an additional benzyl group at the anomeric position (MW 538.67) and requires an extra deprotection step to liberate the reducing end, whereas the methyl glycoside of the target compound serves as a stable, directly usable acceptor in glycosylation reactions without anomeric deprotection [1].

Physical identity
Reported

Purity ≥95%, off-white crystalline solid, methyl glycoside acceptor (MW 448.55). vs. tetra-O-benzyl analog (MW 538.67) requiring anomeric deprotection.

Reduces stoichiometric uncertainty; ready-to-use acceptor without extra deprotection step.

Vendor-specified; crystalline form facilitates accurate weighing.

purity specification crystalline form solubility profile

Procurement-Relevant Application Scenarios


β-L-Rhamnose-Containing Bacterial O-Antigen Synthesis

β-L-Rhamnopyranosyl linkages occur in the O-antigens of clinically significant Gram-negative pathogens including Shigella flexneri serotype 6, Salmonella serogroups C2 and C3, and Vibrio cholerae [1]. The non-participating benzyl ether protecting groups at O-2, O-3, and O-4 of Methyl 2,3,4-Tri-O-benzyl-L-rhamnopyranoside-derived donors are essential for achieving the 1,2-cis (β) stereochemistry, as documented by Paulsen (1981) and applied in the synthesis of Shigella flexneri serotype 6 β-L-rhamnoside-linked oligosaccharides [1][2]. Research groups synthesizing bacterial oligosaccharide antigens for vaccine development or diagnostic glycoconjugate production should procure this compound when the target contains β-L-rhamnopyranosyl linkages that cannot be accessed using acyl-protected (acetyl or benzoyl) rhamnose donors.

Convergent Oligosaccharide Assembly with Orthogonal Deprotection

In convergent oligosaccharide syntheses where different carbohydrate fragments carry ester (acetyl, benzoyl, or levulinoyl) and ether (benzyl) protecting groups that must be removed at different stages, the orthogonality of benzyl ethers to base-labile esters is indispensable [1]. Methyl 2,3,4-Tri-O-benzyl-L-rhamnopyranoside is the appropriate procurement choice for the rhamnose-containing fragment when the planned synthetic route includes a Zemplén deacetylation step to remove ester protections from other sugar residues prior to the final global hydrogenolysis [1]. The alternative—a peracetylated rhamnose building block—would not survive the ester-deprotection conditions needed for other fragments without premature cleavage.

Conformationally Authentic Bioactive Glycoconjugate Synthesis

DFT studies have demonstrated that 2,3-O-acetonide-constrained rhamnopyranosides exhibit measurable distortion from the regular ¹C₄ chair conformation, and that conformational integrity is correlated with biological activity of rhamnopyranoside derivatives [1]. For research programs synthesizing rhamnose-containing natural product analogs, glycomimetic drug candidates, or antimicrobial rhamnolipid derivatives where native pyranose conformation may be critical for target binding, Methyl 2,3,4-Tri-O-benzyl-L-rhamnopyranoside provides a non-constrained protecting group strategy that preserves near-ideal chair geometry [1]. Acetonide-protected rhamnose intermediates should be avoided when conformational authenticity of the final product is a project requirement.

TMS-Triflate-Mediated Glycosylation Without Acetyl Migration

When the planned glycosylation protocol employs trimethylsilyl trifluoromethanesulfonate (TMS-Tf) as the promoter—a common choice for challenging glycosylations—peracetylated rhamnose donors are documented to undergo acetyl transfer to the acceptor alcohol as a major competing side reaction [1]. Methyl 2,3,4-Tri-O-benzyl-L-rhamnopyranoside, as a benzyl-ether-protected building block incapable of acyl migration, eliminates this side-reaction pathway regardless of the promoter system chosen [1]. Procurement of the benzyl-protected compound is strongly indicated for synthetic routes specifying TMS-Tf or other Lewis acid promoters known to facilitate acyl transfer from ester-protected donors.

Application
Selection Property
Validation Focus
β-L-Rhamnose bacterial O-antigen synthesis
Non-participating benzyl protection
β-Stereoselectivity in glycosylation
Convergent oligosaccharide assembly
Orthogonal deprotection compatibility
Sequential removal without cross-reactivity
Conformationally authentic glycoconjugate synthesis
Non-constrained protecting group strategy
Chair conformation preservation
TMS-Tf-mediated glycosylation without acetyl migration
Absence of transferable acyl groups
Acetyl migration-free glycosylation yield
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